molecular formula C27H22N4O4S2 B2656223 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 864859-59-6

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2656223
CAS No.: 864859-59-6
M. Wt: 530.62
InChI Key: UEFXRPTYDOSRMK-UHFFFAOYSA-N
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Description

This compound, N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, is a highly potent and selective cell-permeable inhibitor of the Mitotic Kinase Monopolar Spindle 1 (MPS1, also known as TTK). It functions as an ATP-competitive antagonist, binding to the kinase domain and effectively blocking its enzymatic activity. MPS1 is a central regulator of the spindle assembly checkpoint (SAC), a critical mechanism that ensures accurate chromosome segregation during mitosis by preventing anaphase onset until all chromosomes are properly attached to the mitotic spindle. By inhibiting MPS1, this compound induces premature SAC satisfaction and chromosome mis-segregation, leading to aneuploidy and, ultimately, apoptosis in proliferating cells. Its primary research value lies in its application as a chemical probe to dissect the complex roles of MPS1 in cell division, genome stability, and cancer pathogenesis. Researchers utilize this inhibitor extensively to investigate novel cancer therapeutic strategies, as many cancer types exhibit a dependence on MPS1 kinase activity for survival. Studies employing this compound have been pivotal in validating MPS1 as a promising oncology target and in understanding the cellular consequences of its inhibition, including the induction of genomic instability and specific cell death in transformed cells. The 2,5-dioxopyrrolidin-1-yl (NHS ester) moiety incorporated into its structure provides a handle for the creation of chemical conjugates, such as affinity matrices for target identification through pull-down assays or for the development of cell-permeable activity-based probes. This compound is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O4S2/c1-15(32)30-13-12-18-21(14-30)37-27(24(18)26-28-19-4-2-3-5-20(19)36-26)29-25(35)16-6-8-17(9-7-16)31-22(33)10-11-23(31)34/h2-9H,10-14H2,1H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFXRPTYDOSRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)N6C(=O)CCC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on recent research findings.

Chemical Structure

The molecular formula of the compound is C21H23N3O2SC_{21}H_{23}N_{3}O_{2}S. The compound features a benzothiazole moiety, a tetrahydrothieno-pyridine structure, and a dioxopyrrolidine group. These components contribute to its pharmacological properties.

Synthesis

Recent studies have highlighted various synthetic routes for compounds containing the benzothiazole and thieno-pyridine frameworks. For instance, the synthesis often involves multi-component reactions and hybridization techniques which enhance the yield and purity of the target compounds .

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown potent activity against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds range significantly based on structural modifications. For example:

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

These findings suggest that modifications to the benzothiazole or thieno-pyridine structures can enhance antimicrobial efficacy .

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer properties. Studies have demonstrated that certain compounds can induce apoptosis in cancer cell lines through various mechanisms including inhibition of specific kinases involved in cell proliferation and survival pathways. The structure of N-(6-acetyl...benzamide plays a crucial role in modulating these pathways.

Case Studies

A notable case study involved the evaluation of a series of benzothiazole derivatives in vitro against human cancer cell lines. The results indicated that the presence of both the benzothiazole and dioxopyrrolidine moieties significantly increased cytotoxicity compared to compounds lacking these features. The study reported IC50 values indicating strong activity against breast cancer cells with some derivatives exhibiting selectivity for cancerous cells over normal cells .

The biological activity of N-(6-acetyl...benzamide) can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
  • Induction of Apoptosis : It is hypothesized that the compound triggers apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Research Findings and Limitations

  • Evidence Basis : The comparison relies on structural parallels to Compound 3, as direct data for the target compound are unavailable in the provided literature.
  • Contradictions/Uncertainties : The absence of enzymatic or cellular data for the target compound limits definitive conclusions about its efficacy or mechanism.
  • Recommendations: Synthetic Studies: Confirm the compound’s synthesis and purity using crystallography (e.g., SHELX programs for structural validation) . Biological Profiling: Prioritize APE1 inhibition assays and cytotoxicity studies in cancer cell lines.

Q & A

Q. What are typical synthetic routes for this compound, and how can intermediates be characterized?

The compound’s synthesis likely involves multi-step heterocyclic chemistry. A plausible route includes:

  • Step 1 : Condensation of benzo[d]thiazole-2-amine with a tetrahydrothienopyridine precursor under acidic conditions to form the fused thieno[2,3-c]pyridine core .
  • Step 2 : Acetylation at the 6-position using acetyl chloride in anhydrous dichloromethane .
  • Step 3 : Coupling with 4-(2,5-dioxopyrrolidin-1-yl)benzamide via amide bond formation, employing HATU/DIPEA as activators . Characterization : Use 1H^1H-NMR to confirm regioselectivity (e.g., acetyl group integration at δ ~2.1 ppm) and LC-MS for purity (>95%) .

Q. Which spectroscopic techniques are critical for validating its structure?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR resolve aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ ~165–175 ppm). Heteronuclear correlations (HSQC/HMBC) confirm connectivity in the fused ring system .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies the molecular ion [M+H]+^+ at m/z 548.1582 (calculated for C27_{27}H23_{23}N5_{5}O3_{3}S2_{2}) .
  • FT-IR : Confirm acetyl C=O (1700–1750 cm1^{-1}) and amide N–H (3300 cm1^{-1}) stretches .

Q. How can researchers address incomplete reaction yields during synthesis?

  • Optimize Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Monitor Reaction Progress : Use TLC with UV-active spots or inline FT-IR for real-time carbonyl group tracking .
  • Purification : Employ gradient flash chromatography (hexane/EtOAc to DCM/MeOH) to isolate polar byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE)?

  • Variables : Test temperature (40–100°C), catalyst loading (5–20 mol%), and stoichiometry (1:1 to 1:2.5).
  • Response Surface Methodology (RSM) : Identify interactions between variables. For example, higher temperatures may reduce reaction time but increase decomposition .
  • Case Study : A flow-chemistry setup (e.g., microreactors) improves heat transfer and reduces side reactions in analogous heterocyclic syntheses .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Dynamic Effects : Rotameric states in the tetrahydrothienopyridine ring may cause splitting. Variable-temperature NMR (VT-NMR) at –40°C can "freeze" conformers for clearer analysis .
  • X-ray Crystallography : Resolve ambiguous regiochemistry in the benzo[d]thiazole moiety .
  • Computational Validation : Compare experimental 13C^{13}C-NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G**) .

Q. How does the compound’s stability vary under different storage conditions?

  • Hydrolytic Stability : Monitor degradation in aqueous buffers (pH 4–9) via HPLC. The dioxopyrrolidinyl group may hydrolyze to a carboxylic acid under alkaline conditions .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>200°C suggested by analogous benzamide derivatives) .
  • Light Sensitivity : Store in amber vials under inert gas if the thiophene ring shows UV-induced dimerization .

Methodological Considerations

Table 1 : Key Challenges and Solutions in Synthesis

ChallengeSolutionReference
Low yield in acetyl transferUse DMAP as a nucleophilic catalyst
Regioselectivity in couplingPre-functionalize with directing groups (e.g., nitro)
Purification of polar byproductsReverse-phase HPLC (C18 column, MeCN/H2_2O)

Table 2 : Recommended Analytical Workflow

StepTechniquePurpose
11H^1H-NMRConfirm backbone connectivity
2HRMS-ESIVerify molecular formula
3X-ray crystallographyResolve stereochemical ambiguity
4Accelerated stabilityPredict shelf-life under stress conditions

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